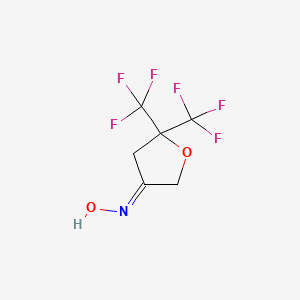![molecular formula C17H26N2O3 B14323034 6-[(E)-hydroxyiminomethyl]-2-(hydroxyiminomethyl)-4-nonylphenol](/img/structure/B14323034.png)
6-[(E)-hydroxyiminomethyl]-2-(hydroxyiminomethyl)-4-nonylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(E)-hydroxyiminomethyl]-2-(hydroxyiminomethyl)-4-nonylphenol is a complex organic compound characterized by the presence of hydroxyimino groups and a nonyl chain attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(E)-hydroxyiminomethyl]-2-(hydroxyiminomethyl)-4-nonylphenol typically involves the reaction of appropriate aldehydes or ketones with hydroxylamine. The reaction conditions often include acidic or basic catalysts to facilitate the formation of oximes. For instance, the reaction of nonylphenol with hydroxylamine hydrochloride in the presence of sodium acetate can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, temperature control, and purification methods are crucial factors in industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
6-[(E)-hydroxyiminomethyl]-2-(hydroxyiminomethyl)-4-nonylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime groups to amines.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amines.
Substitution: Formation of halogenated or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
6-[(E)-hydroxyiminomethyl]-2-(hydroxyiminomethyl)-4-nonylphenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-[(E)-hydroxyiminomethyl]-2-(hydroxyiminomethyl)-4-nonylphenol involves its interaction with specific molecular targets. The hydroxyimino groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The nonyl chain may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(hydroxyiminomethyl)-2-iodo-6-methoxyphenol
- 2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol
Eigenschaften
Molekularformel |
C17H26N2O3 |
|---|---|
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
6-[(E)-hydroxyiminomethyl]-2-(hydroxyiminomethyl)-4-nonylphenol |
InChI |
InChI=1S/C17H26N2O3/c1-2-3-4-5-6-7-8-9-14-10-15(12-18-21)17(20)16(11-14)13-19-22/h10-13,20-22H,2-9H2,1H3/b18-12+,19-13? |
InChI-Schlüssel |
LCNHTOGJCSQQGP-MJJWLAMASA-N |
Isomerische SMILES |
CCCCCCCCCC1=CC(=C(C(=C1)/C=N/O)O)C=NO |
Kanonische SMILES |
CCCCCCCCCC1=CC(=C(C(=C1)C=NO)O)C=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



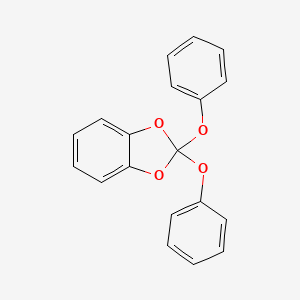
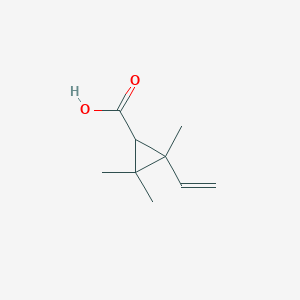
![10-[(Phenanthren-9-yl)oxy]phenanthren-9-ol](/img/structure/B14322984.png)
![1-Methyl-4-[(1-methylpyrrolidin-2-yl)methyl]piperazine](/img/structure/B14322987.png)
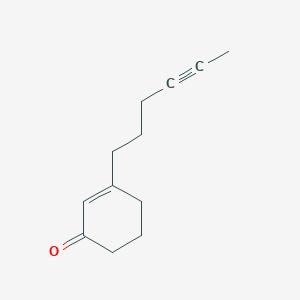
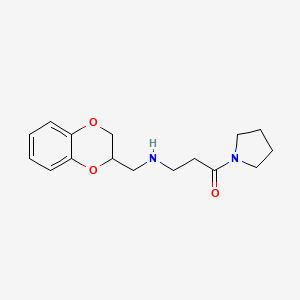
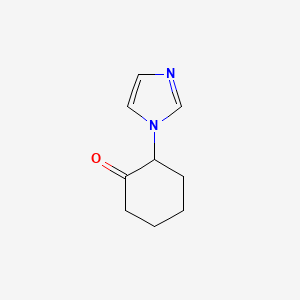
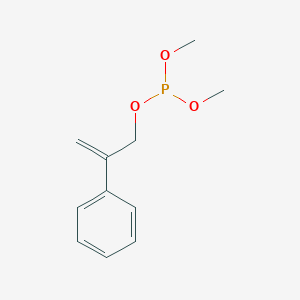
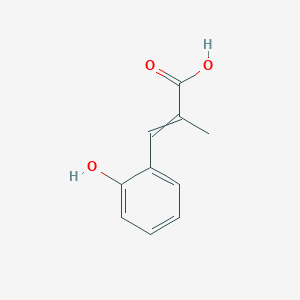
![N'-[3-(Piperidin-1-yl)propyl]cyclohexanecarboximidamide](/img/structure/B14323009.png)
